(5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate
Description
(5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate is a chiral, cationic heterocyclic compound featuring a fused triazolo-oxazinium core. Its structure includes a pentafluorophenyl group at position 2 and an isopropyl substituent at the stereogenic 5S position, with a tetrafluoroborate (BF₄⁻) counterion stabilizing the positive charge .
Synthetic routes for such compounds typically involve cyclization reactions between triazole precursors and oxazine derivatives under controlled conditions.
Properties
Molecular Formula |
C14H13BF9N3O |
|---|---|
Molecular Weight |
421.07 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride |
InChI |
InChI=1S/C14H13F5N3O.BF3.FH/c1-6(2)7-3-23-4-8-20-22(5-21(7)8)14-12(18)10(16)9(15)11(17)13(14)19;2-1(3)4;/h5-7H,3-4H2,1-2H3;;1H/q+1;;/p-1 |
InChI Key |
VCVVRRKDORAROE-UHFFFAOYSA-M |
Canonical SMILES |
B(F)(F)F.CC(C)C1COCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F.[F-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo-oxazin-ium core and the introduction of the pentafluorophenyl group. Common reagents used in these reactions include isopropylamine, pentafluorobenzene, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: The pentafluorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
(5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs.
- Steric Effects : The isopropyl group at position 5S (target compound) offers moderate steric hindrance compared to the benzyl group in analogues, which may influence enantioselectivity in catalytic applications .
Pharmacological and Industrial Relevance
While direct bioactivity data for the target compound are absent, related triazolo-oxazinium derivatives have been explored for:
- Antiviral Activity : Piroxicam-based triazolo analogs demonstrated anti-HIV activity (EC₅₀ = 20–25 µM) via inhibition of integrase enzymes, though these feature different core scaffolds .
- Catalytic Applications: Chiral triazolo-oxazinium salts with indeno-fused systems (e.g., CAS 872143-57-2) are investigated as asymmetric catalysts due to their rigid stereochemical environments .
- Material Science : The tetrafluoroborate counterion in such compounds improves solubility in polar aprotic solvents, facilitating use in electrochemical applications .
Biological Activity
(5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to consolidate existing research findings on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H13BF9N3O
- Molecular Weight : 421.07 g/mol
- IUPAC Name : 2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazinium tetrafluoroborate
The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The pentafluorophenyl group enhances lipophilicity and may facilitate membrane permeability, allowing the compound to exert its effects on intracellular targets.
Antitumor Activity
Triazole compounds are frequently investigated for their antitumor potential. The structural characteristics of (5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate suggest it may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
Neuroprotective Effects
Some studies have suggested that compounds within the triazole family possess neuroprotective properties. The specific interactions of (5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate with neuroreceptors could be an area for future exploration.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Antitumor | Induced apoptosis in cancer cell lines at low concentrations. |
| Study C | Neuroprotection | Showed potential in reducing oxidative stress in neuronal cells. |
Research Findings
Recent research has highlighted the following aspects regarding the biological activity of (5S)-5-Isopropyl-2-(pentafluorophenyl)-5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate:
- Antimicrobial Activity : Related compounds have shown broad-spectrum antimicrobial effects.
- Antitumor Properties : Evidence suggests that triazole derivatives can inhibit tumor growth through various mechanisms.
- Neuroprotective Potential : Initial findings indicate possible protective effects against neurodegenerative processes.
Q & A
Q. How can the enantiomeric purity of (5S)-configured triazolo-oxazin derivatives be validated experimentally?
Methodological Answer: Enantiomeric purity is critical for stereospecific applications. Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) and a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Compare retention times with racemic standards. Absolute configuration confirmation requires single-crystal X-ray diffraction (SC-XRD) of a derivative co-crystallized with a heavy atom (e.g., bromine). For example, Huang et al. resolved a structurally analogous triazolo-oxazinium salt using SC-XRD to confirm stereochemistry .
Q. What solvents are optimal for dissolving this tetrafluoroborate salt in synthetic or analytical workflows?
Methodological Answer: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for dissolution due to the ionic nature of the tetrafluoroborate counterion. For chromatography, chloroform-methanol mixtures (9:1 v/v) are effective, as demonstrated in solubility studies of fluorinated triazolo-oxazin derivatives . Avoid aqueous buffers unless paired with ion-pairing agents (e.g., tetrabutylammonium bromide) to stabilize the cationic center.
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound under flow-chemistry conditions?
Methodological Answer: Apply a Box-Behnken design to evaluate three critical factors: temperature (40–80°C), residence time (2–10 min), and reagent stoichiometry (1:1–1:2). Use response surface methodology (RSM) to maximize yield and minimize byproducts (e.g., dimerization). A flow-chemistry setup with inline IR spectroscopy enables real-time monitoring, as shown in Omura-Sharma-Swern oxidation optimizations .
Q. What role does the tetrafluoroborate counterion play in stabilizing the cationic triazolo-oxazin framework?
Methodological Answer: The tetrafluoroborate anion’s weak coordinating ability reduces ion-pairing interactions, enhancing solubility and reactivity. Compare with hexafluorophosphate (PF₆⁻) analogs using SC-XRD: the smaller BF₄⁻ anion allows tighter crystal packing, as observed in Huang et al.’s structural analysis of a hexafluorophosphate analog . Conduct DFT calculations (B3LYP/6-31G*) to quantify electrostatic potential differences between counterions.
Q. How do fluorinated aryl substituents (e.g., pentafluorophenyl) influence regioselectivity in triazolo-oxazin cyclization?
Methodological Answer: Electron-withdrawing pentafluorophenyl groups direct cyclization via ortho-para electronic effects. Monitor reaction intermediates using LC-MS with a C18 column (gradient: 5–95% acetonitrile in 0.1% formic acid). Compare with non-fluorinated analogs, where steric hindrance dominates. For example, triazole syntheses with difluorophenyl groups show altered regioselectivity due to fluorine’s inductive effect .
Q. How should conflicting NMR and mass spectrometry data for this compound be resolved?
Methodological Answer: Contradictions often arise from dynamic proton exchange or solvent adducts. Acquire high-resolution mass spectrometry (HRMS) in ESI+ mode to confirm molecular ion peaks ([M-BF₄]⁺). For NMR, use deuterated DMSO to suppress exchange broadening. Cross-validate with 2D NMR (COSY, HSQC) and SC-XRD to assign ambiguous signals, as done for structurally related indeno-triazolo-oxazinium salts .
Q. What strategies mitigate decomposition during long-term storage of fluorinated triazolo-oxazin derivatives?
Methodological Answer: Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation. Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT, 0.1% w/w) to inhibit radical-mediated decomposition. Monitor stability via accelerated aging studies (40°C/75% RH for 14 days) with HPLC purity checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
